molecular formula C13H16N2O2 B11874967 6-Amino-2-(diethylamino)-4H-chromen-4-one CAS No. 88753-74-6

6-Amino-2-(diethylamino)-4H-chromen-4-one

Cat. No.: B11874967
CAS No.: 88753-74-6
M. Wt: 232.28 g/mol
InChI Key: FNSRFZKXYRXJFB-UHFFFAOYSA-N
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Description

6-Amino-2-(diethylamino)-4H-chromen-4-one is a heterocyclic compound that belongs to the class of chromones Chromones are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-(diethylamino)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-hydroxyacetophenone with diethylamine and an appropriate amine source under reflux conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid to facilitate the formation of the chromone ring.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can also be employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-(diethylamino)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromone ring to a dihydrochromone.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include various substituted chromones, dihydrochromones, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Amino-2-(diethylamino)-4H-chromen-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.

    Medicine: Due to its biological activity, it is being investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 6-Amino-2-(diethylamino)-4H-chromen-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is the basis for its potential therapeutic effects. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-2-(dicyanomethylene)-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile: This compound shares a similar amino group but has different substituents on the chromone ring.

    6-Amino-2-thiouracil: Another compound with an amino group, used in the synthesis of pyrido[2,3-d]pyrimidines.

Uniqueness

6-Amino-2-(diethylamino)-4H-chromen-4-one is unique due to its specific diethylamino substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and industrial processes.

Properties

CAS No.

88753-74-6

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

6-amino-2-(diethylamino)chromen-4-one

InChI

InChI=1S/C13H16N2O2/c1-3-15(4-2)13-8-11(16)10-7-9(14)5-6-12(10)17-13/h5-8H,3-4,14H2,1-2H3

InChI Key

FNSRFZKXYRXJFB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=O)C2=C(O1)C=CC(=C2)N

Origin of Product

United States

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